molecular formula C20H13N3O3S2 B2374954 N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE CAS No. 329269-53-6

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2374954
CAS No.: 329269-53-6
M. Wt: 407.46
InChI Key: AXSHSXJZDZGGFP-UHFFFAOYSA-N
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Description

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthothiazole ring fused with a nitrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthothiazole ring.

    Introduction of the Nitro Group: Nitration of the benzo[b]thiophene ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the naphthothiazole and nitrobenzo[b]thiophene intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of a naphthothiazole ring and a nitrobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHSXJZDZGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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